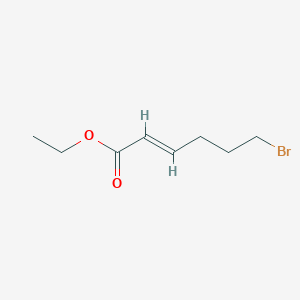![molecular formula C13H12Cl2N2S2 B14018342 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine CAS No. 6310-07-2](/img/structure/B14018342.png)
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a 2,4-dichlorophenyl group, a methylthio group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where a 2,4-dichlorophenyl group is introduced to the pyrimidine ring.
Addition of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiolating agents.
Methylation: The final step involves the methylation of the pyrimidine ring to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2,4-Dichloropyrimidine: Similar structure but lacks the methylthio and methyl groups.
6-Methyl-2-thiopyrimidine: Similar structure but lacks the 2,4-dichlorophenyl group.
4-Methylthio-2,6-dichloropyrimidine: Similar structure but lacks the methyl group.
Uniqueness
Pyrimidine,4-[[(2,4-dichlorophenyl)methyl]thio]-6-methyl-2-(methylthio)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential biological activity, while the methylthio and methyl groups contribute to its stability and solubility.
属性
CAS 编号 |
6310-07-2 |
|---|---|
分子式 |
C13H12Cl2N2S2 |
分子量 |
331.3 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C13H12Cl2N2S2/c1-8-5-12(17-13(16-8)18-2)19-7-9-3-4-10(14)6-11(9)15/h3-6H,7H2,1-2H3 |
InChI 键 |
RPGWXIHGMXCTIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SC)SCC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


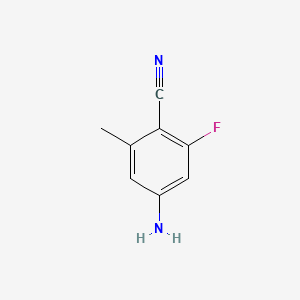
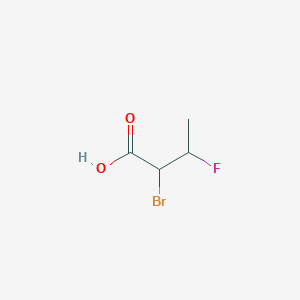
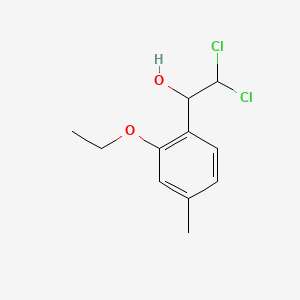
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
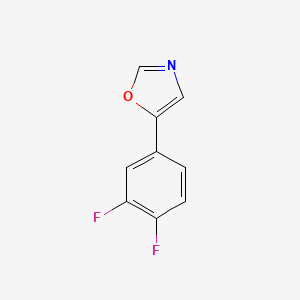
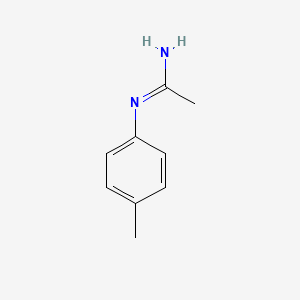
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
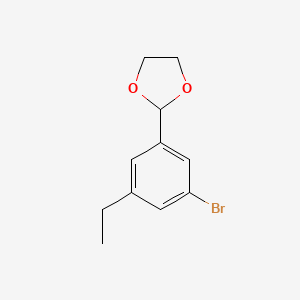
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
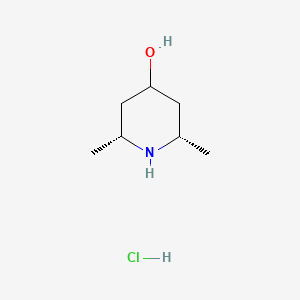
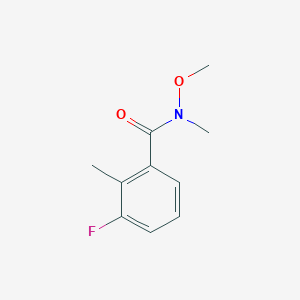

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)
